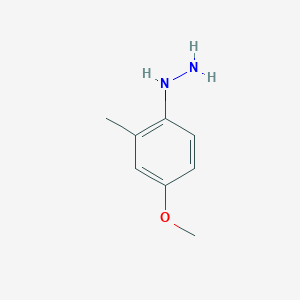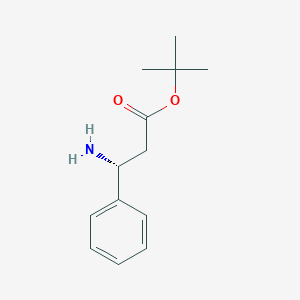
tert-butyl (3R)-3-amino-3-phenylpropanoate
Descripción general
Descripción
tert-Butyl (3R)-3-amino-3-phenylpropanoate: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a phenyl group attached to a propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl (3R)-3-amino-3-phenylpropanoate typically begins with commercially available starting materials such as tert-butyl acrylate, benzylamine, and phenylacetic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under mild conditions using catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (3R)-3-amino-3-phenylpropanoate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: tert-Butyl (3R)-3-amino-3-phenylpropanoate is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biocatalysis: The compound can be used in biocatalytic processes to produce chiral intermediates for pharmaceuticals.
Medicine:
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and active pharmaceutical ingredients (APIs).
Industry:
Materials Science: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which tert-butyl (3R)-3-amino-3-phenylpropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- tert-Butyl (3R)-3-amino-3-phenylbutanoate
- tert-Butyl (3R)-3-amino-3-phenylpentanoate
Comparison:
- Structural Differences: The main difference between tert-butyl (3R)-3-amino-3-phenylpropanoate and its similar compounds lies in the length of the carbon chain. The propanoate has a three-carbon chain, while the butanoate and pentanoate have four and five-carbon chains, respectively.
- Reactivity: The reactivity of these compounds can vary based on the length of the carbon chain, affecting their suitability for different applications.
- Applications: While all these compounds can be used in organic synthesis and pharmaceuticals, their specific applications may differ based on their structural properties .
Propiedades
IUPAC Name |
tert-butyl (3R)-3-amino-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYCBAISLMKLMT-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
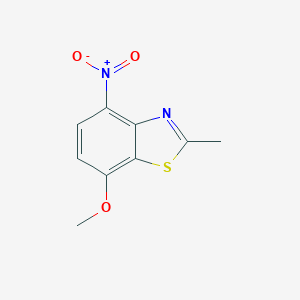



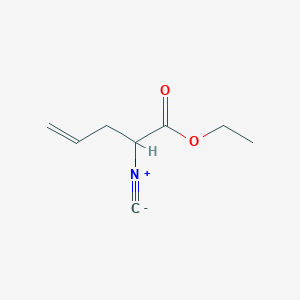
![[2-[[butyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B62183.png)
![6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one](/img/structure/B62185.png)
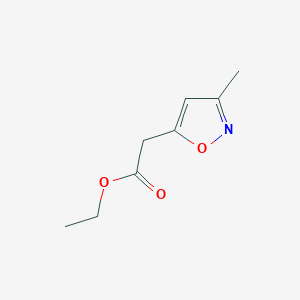
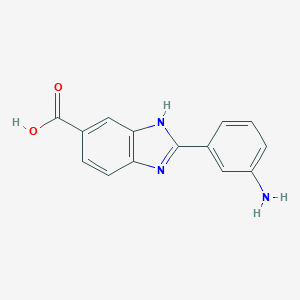
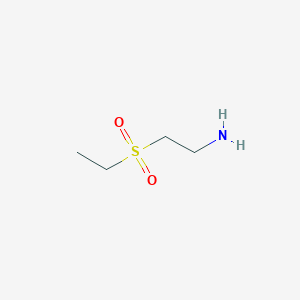
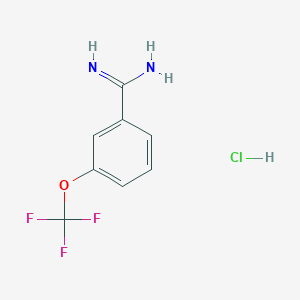
![Furo[2,3-b]pyridin-6(7H)-one](/img/structure/B62197.png)
![N-[3-(3-aminopropoxy)phenyl]acetamide](/img/structure/B62198.png)
